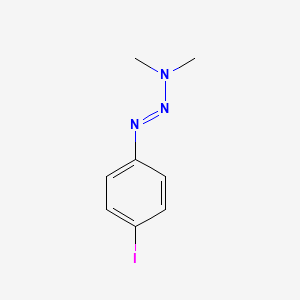
3,3-Dimethyl-1-(p-iodophenyl)triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(p-iodophenyl)triazene is an organic compound with the molecular formula C8H10IN3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group. This compound is notable for its unique structure, which includes an iodine atom attached to a phenyl ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(p-iodophenyl)triazene typically involves the reaction of p-iodoaniline with dimethylamine and nitrous acid. The process can be summarized as follows:
- p-Iodoaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(p-iodophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(p-iodophenyl)triazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(p-iodophenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, in cancer research, the compound is believed to exert its effects by alkylating DNA, thereby inhibiting cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,3-dimethyltriazene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Chlorophenyl)-3,3-dimethyltriazene: Contains a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(2-Bromophenyl)-3,3-dimethyltriazene: Contains a bromine atom, which also influences its chemical properties and applications.
Uniqueness
3,3-Dimethyl-1-(p-iodophenyl)triazene is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its analogs.
Properties
CAS No. |
23456-93-1 |
|---|---|
Molecular Formula |
C8H10IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-[(4-iodophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10IN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
YONGWAYQQVMIBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















